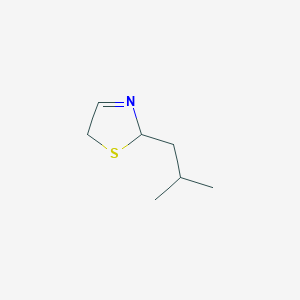
2-Isobutyl-3-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-3-thiazoline is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of biocides, fungicides, and dyes
Wirkmechanismus
The mechanism of action of 2-Isobutyl-3-thiazoline involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isobutyl-4,5-dimethyl-3-thiazoline
- 2-Isobutyl-3-methoxypyrazine
- Thiazolidine derivatives
Uniqueness
2-Isobutyl-3-thiazoline is unique due to its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological activity. Compared to other thiazoline and thiazolidine derivatives, it exhibits distinct properties that make it valuable in various applications .
Eigenschaften
CAS-Nummer |
39800-92-5 |
|---|---|
Molekularformel |
C7H13NS |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-6(2)5-7-8-3-4-9-7/h3,6-7H,4-5H2,1-2H3 |
InChI-Schlüssel |
HNGAQXOAPFFRPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1N=CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


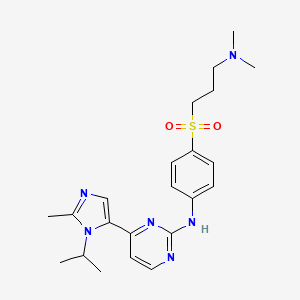
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
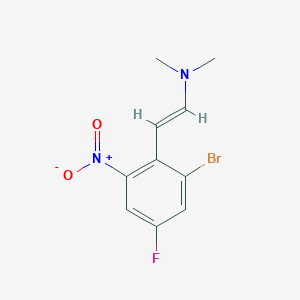
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
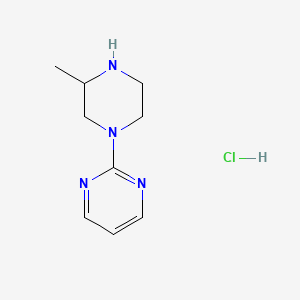
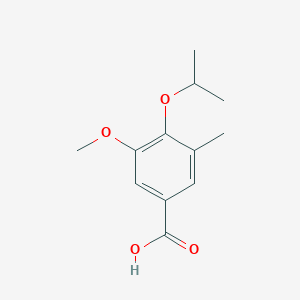
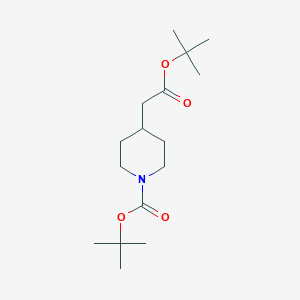
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
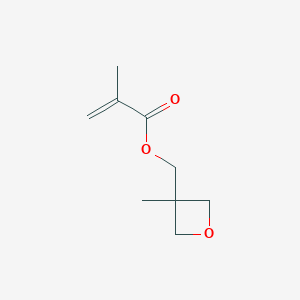
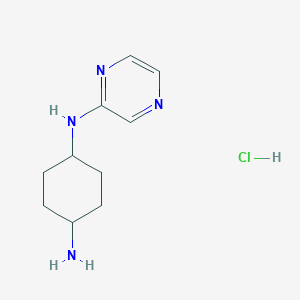
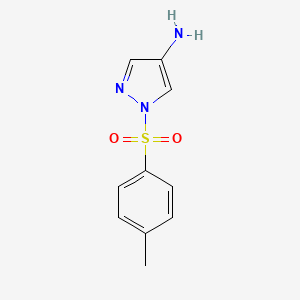

![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)

